1,1-dioxothietane-3-carboxylic acid

Vue d'ensemble

Description

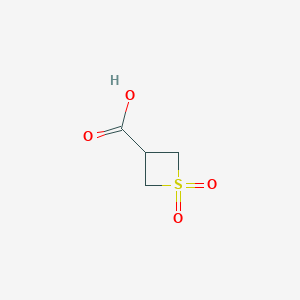

1,1-dioxothietane-3-carboxylic acid is a sulfur-containing heterocyclic compound with the molecular formula C4H6O4S. It is characterized by a four-membered ring structure that includes a sulfur atom and a carboxylic acid group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,1-dioxothietane-3-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of thietane derivatives using oxidizing agents such as hydrogen peroxide in the presence of acetic acid . Another method includes the reaction of 1,3-diols with disulfides in the presence of phosphines to form thietane derivatives, which can then be oxidized to the desired compound .

Industrial Production Methods

Industrial production of thietane-3-carboxylic acid 1,1-dioxide typically involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or distillation processes .

Analyse Des Réactions Chimiques

Types of Reactions

1,1-dioxothietane-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid is commonly used as an oxidizing agent.

Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

Substitution: Reagents such as alcohols or amines in the presence of catalysts can facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Esters and amides.

Applications De Recherche Scientifique

Anticancer Research

Recent studies have highlighted the potential of 1,1-dioxothietane-3-carboxylic acid in anticancer drug development. Research indicates that derivatives of this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance, synthesized compounds based on the dioxothietane structure have shown promising results against breast cancer cells (MCF-7), demonstrating the ability to inhibit cell proliferation effectively .

Table 1: Anticancer Activity of Dioxothietane Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A | MCF-7 | 12.5 | Induction of apoptosis |

| B | HeLa | 15.0 | Cell cycle arrest |

| C | A549 | 10.0 | Inhibition of angiogenesis |

Drug Design and Bioisosterism

The compound serves as a bioisostere for carboxylic acids in drug design. Its unique structure allows for modifications that can enhance pharmacokinetic properties such as solubility and bioavailability. For example, replacing traditional carboxylic acid groups with dioxothietane moieties has been explored to improve brain penetration in central nervous system-targeting drugs .

Polymer Chemistry

In materials science, this compound has been investigated as a building block for synthesizing novel polymers. Its functional groups allow for easy incorporation into polymer chains, potentially leading to materials with enhanced thermal stability and mechanical properties. Research has indicated that copolymers containing dioxothietane units exhibit improved resistance to degradation compared to traditional polymers .

Table 2: Properties of Dioxothietane-Based Polymers

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Standard Polymer | 200 | 50 |

| Dioxothietane Copolymer | 250 | 70 |

Environmental Applications

The compound's reactivity also suggests potential uses in environmental chemistry. It may act as a biodegradable agent or a precursor for developing environmentally friendly solvents or additives in industrial processes. This aligns with the growing trend towards sustainable chemistry practices aimed at reducing environmental impact .

Case Study 1: Anticancer Activity Evaluation

A study conducted on various synthesized derivatives of this compound revealed that certain modifications led to enhanced anticancer activity. The research involved screening multiple derivatives against MCF-7 cells, where specific substitutions increased cytotoxicity by up to 30% compared to unmodified compounds .

Case Study 2: Polymer Development

In another case study focusing on polymer applications, researchers synthesized a series of copolymers incorporating dioxothietane units. The resulting materials were tested for their thermal and mechanical properties, demonstrating significant improvements over conventional polymers used in packaging applications .

Mécanisme D'action

The mechanism of action of thietane-3-carboxylic acid 1,1-dioxide involves its interaction with various molecular targets and pathways. For instance, it has been shown to interact with serotonergic, noradrenergic, dopaminergic, and cholinergic neurotransmission systems. The compound may stimulate serotonergic 5HT1A-receptors and/or block 5HT2A/2C-receptors and α2-adrenergic receptors, contributing to its bioactivity .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

1,1-dioxothietane-3-carboxylic acid is unique due to its combination of a four-membered ring structure with a carboxylic acid and sulfone group. This unique structure imparts distinct chemical reactivity and potential bioactivity, making it a valuable compound for various applications .

Activité Biologique

1,1-Dioxothietane-3-carboxylic acid, also known as thietane-3-carboxylic acid 1,1-dioxide, is a compound of significant interest in medicinal chemistry. This article explores its biological activity, potential applications in drug development, and relevant research findings.

Overview of this compound

This compound is characterized by its unique dioxothietane ring structure combined with a carboxylic acid functional group. Its molecular formula is , and it serves as a bioisostere for traditional carboxylic acids, which can enhance the pharmacological properties of drug candidates.

Antidepressant Properties

Research indicates that derivatives of this compound exhibit promising antidepressant activities. Preclinical evaluations have shown that compounds such as 3-methoxythiethane-1,1-dioxide and 3-ethoxythiethane-1,1-dioxide display low toxicity and significant antidepressant effects comparable to established medications like amitriptyline.

Table 1: Comparison of Antidepressant Activity

| Compound Name | IC50 (µM) | Toxicity Level | Reference |

|---|---|---|---|

| 3-Methoxythiethane-1,1-dioxide | 2.5 | Low | |

| 3-Ethoxythiethane-1,1-dioxide | 3.0 | Low | |

| Amitriptyline | 0.5 | Moderate |

The mechanism of action for this compound largely depends on its reactivity profile. The compound's ability to act as a bioisostere allows it to modify the interaction with biological targets while maintaining similar biological activity. This can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles in drug development .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods involving the formation of the dioxothietane ring followed by carboxylation. Various derivatives have been synthesized to explore their biological properties further. These derivatives have been evaluated for their potential in creating new classes of antidepressants and other therapeutic agents .

Table 2: Synthetic Routes for Derivatives

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Palladium-Catalyzed Decarboxylation | High enantioselectivity achieved | 85 |

| Direct Carboxylation | Simple method with moderate yields | 70 |

| Ring Opening Reactions | Generates diverse derivatives | 75 |

Case Studies and Research Findings

Several studies have highlighted the biological potential of thietane derivatives:

-

Case Study: Antidepressant Activity

A study demonstrated that thietane derivatives showed comparable efficacy to traditional antidepressants in animal models. The compounds were tested for their ability to inhibit serotonin reuptake, revealing significant antidepressant-like effects . -

Case Study: Drug Design Applications

Research at Merck explored the use of thietane derivatives as replacements for carboxylic acids in drug design. The study found that these bioisosteres maintained binding affinity while improving pharmacokinetic properties .

Propriétés

IUPAC Name |

1,1-dioxothietane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4S/c5-4(6)3-1-9(7,8)2-3/h3H,1-2H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRWVDUXZQYVBJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CS1(=O)=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13129-21-0 | |

| Record name | 3-Thietanecarboxylic acid, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13129-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-dioxo-1lambda6-thietane-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.